3-Amino-4-chlorobenzenesulfonic acid

Beschreibung

Contextualizing 3-Amino-4-chlorobenzenesulfonic Acid within Sulfonic Acid Chemistry

Sulfonic acids are a class of organosulfur compounds characterized by the general formula R−S(=O)₂−OH, where 'R' represents an organic aryl or alkyl group. wikipedia.org They can be conceptualized as a derivative of sulfuric acid where one hydroxyl group has been replaced by an organic substituent. wikipedia.org This functional group imparts strong acidic properties to the molecule and typically enhances its water solubility. wikipedia.org The synthesis of aryl sulfonic acids is commonly achieved through electrophilic aromatic substitution, a process known as sulfonation, where an aromatic compound reacts with a sulfonating agent like sulfur trioxide. wikipedia.org

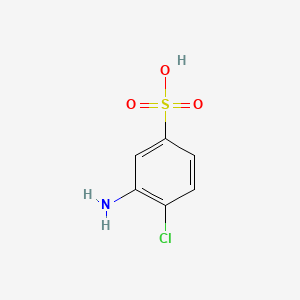

This compound (C₆H₆ClNO₃S) is a prime example of a multifunctional aromatic sulfonic acid. guidechem.comsigmaaldrich.comechemi.com Its chemical behavior is dictated by the interplay of its three distinct functional groups attached to the benzene (B151609) core:

The Sulfonic Acid Group (-SO₃H): This group is the primary determinant of the compound's high acidity and its solubility in aqueous solutions. wikipedia.orgguidechem.com

The Amino Group (-NH₂): This group provides a reactive site, particularly for diazotization reactions, which are fundamental in the synthesis of azo compounds. guidechem.com

The Chlorine Atom (-Cl): As an electron-withdrawing group, the chlorine atom influences the electronic environment of the aromatic ring and its reactivity in further chemical transformations.

Appearing as a white to light yellow crystalline powder, this compound is stable under normal conditions. guidechem.com Its specific properties are a direct result of its composite structure, making it a subject of interest for synthetic chemists.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₆H₆ClNO₃S | guidechem.comsigmaaldrich.comechemi.com |

| Molecular Weight | ~207.64 g/mol | guidechem.comechemi.com |

| Appearance | White to light yellow/pinkish crystalline powder | guidechem.comechemi.com |

| Melting Point | ~220-225 °C / 300 °C | guidechem.comechemi.com |

| Water Solubility | Soluble | guidechem.com |

| Hydrogen Bond Donor Count | 2 | guidechem.comechemi.com |

| Hydrogen Bond Acceptor Count | 4 | guidechem.comechemi.com |

Academic Significance and Research Trajectories of this compound

The academic and industrial importance of this compound is overwhelmingly tied to its role as a chemical intermediate or building block. guidechem.combldpharm.com Research trajectories involving this compound are primarily focused on its application in multi-step synthetic pathways.

One of the most significant research applications is in the synthesis of dyes and pigments . It is a well-established intermediate in the production of azo dyes. guidechem.comchemicalbook.com The synthetic route often involves the chemical reduction of 4-chloro-3-nitrobenzenesulfonic acid to form the amino group of the target compound. chemicalbook.com This amino group can then undergo a diazotization reaction and subsequently be coupled with other aromatic compounds to create the extended chromophore systems characteristic of azo dyes.

In the pharmaceutical sector , the compound serves as a starting material for the synthesis of more complex drug molecules. guidechem.com Its structure provides a scaffold that can be chemically modified to introduce specific functional groups or structural motifs required for biological activity. guidechem.com For instance, the broader class of aminobenzenesulfonamides, to which this compound is related, is used in the synthesis of various therapeutic agents, highlighting the utility of this chemical framework in medicinal chemistry research. nih.govmdpi.com

Furthermore, research extends into its use in specialized areas of organic and biochemical synthesis . It can act as a reagent in various condensation and substitution reactions. guidechem.com A derivative, 3-amino-4-chloro benzohydrazide, has been synthesized and utilized to create an affinity chromatography column for the single-step purification of enzymes, demonstrating its utility in developing tools for biochemical research. researchgate.net

Table 2: Summary of Research Applications for this compound

| Research Area | Application | Description | References |

|---|---|---|---|

| Dye Chemistry | Azo Dye Intermediate | Used as a key building block; the amino group is diazotized and coupled to form colored compounds. | guidechem.comchemicalbook.com |

| Pharmaceutical Synthesis | Starting Material | Serves as a foundational scaffold for the synthesis of complex pharmaceutical molecules. | guidechem.com |

| Organic Synthesis | Chemical Reagent | Employed as a versatile reagent in various substitution and condensation reactions. | guidechem.com |

| Biochemical Tools | Affinity Ligand Synthesis | Derivatives are used to create specialized materials, such as affinity columns for enzyme purification. | researchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-4-chlorobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQRCFRVWZHIPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059170 | |

| Record name | Benzenesulfonic acid, 3-amino-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-36-2 | |

| Record name | 3-Amino-4-chlorobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorometanilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-chlorobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-4-chlorobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 3-amino-4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 3-amino-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-chlorobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROMETANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MB9E88J9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthesis Methodologies and Mechanistic Investigations of 3 Amino 4 Chlorobenzenesulfonic Acid

Established Synthetic Routes to 3-Amino-4-chlorobenzenesulfonic Acid

The synthesis of this compound is predominantly achieved through a few well-established routes, with the reduction of a nitrated precursor being the most common.

The principal and most widely utilized method for the industrial production of this compound is the reduction of 4-chloro-3-nitrobenzenesulfonic acid. chemicalbook.com This precursor is synthesized by the nitration of 4-chlorobenzenesulfonic acid. The subsequent reduction of the nitro group to an amino group is a critical step, which can be accomplished through various chemical and catalytic methods.

Commonly employed techniques for this reduction include catalytic hydrogenation, often utilizing catalysts like Palladium on carbon (Pd/C), or chemical reduction using agents such as iron filings in the presence of an acid like hydrochloric acid (Fe/HCl). The choice of reducing agent and reaction conditions, including pH and temperature, is crucial for achieving high yields and purity. For instance, maintaining a controlled temperature range of 40–60°C is important to ensure the selective formation of the desired amine.

The starting material, 4-chloro-3-nitrobenzenesulfonic acid, is typically prepared by the sulfonation of chlorobenzene (B131634) followed by nitration. This process requires careful control of reaction conditions to achieve the desired isomer. The sulfonation is often carried out using oleum (B3057394) (fuming sulfuric acid), and the subsequent nitration introduces the nitro group at the meta-position relative to the sulfonic acid group and ortho to the chlorine atom.

While the reduction of 4-chloro-3-nitrobenzenesulfonic acid is the dominant synthetic route, alternative strategies and continuous efforts toward yield optimization are noteworthy. Industrial synthesis prioritizes high yields, often exceeding 90%, along with high purity and environmentally sustainable practices.

Catalytic hydrogenation is generally favored over chemical reduction methods in industrial settings due to its cleaner reaction profile and the minimization of hazardous by-products. The optimization of this process involves fine-tuning parameters such as catalyst loading, hydrogen pressure, temperature, and solvent system.

An alternative, though less common, approach involves the direct sulfonation of 3-amino-4-chlorobenzene. This method, however, can be challenging due to the potential for over-sulfonation and the formation of isomeric by-products, necessitating stringent control over reaction conditions.

Recent advancements in synthetic methodology have explored the use of condensing agents and activators to improve reaction efficiency. For example, in the synthesis of a related derivative, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, the use of N,N'-diisopropylcarbodiimide (DIC) as a condensing agent and 1-hydroxybenzotriazole (B26582) (HOBt) as an activator significantly simplified the procedure and boosted the yield to over 95%. google.com While not directly applied to the sulfonic acid, this highlights a potential avenue for optimizing the synthesis of related compounds.

Table 1: Comparison of Synthetic Methods for this compound and its Precursors

| Method | Starting Material | Key Reagents/Conditions | Product | Advantages | Disadvantages | Reference |

| Reduction | 4-chloro-3-nitrobenzenesulfonic acid | Catalytic hydrogenation (e.g., Pd/C) or chemical reductants (e.g., Fe/HCl) | This compound | High yield, established industrial process | Requires synthesis of the nitro precursor | chemicalbook.com |

| Sulfonation | 3-amino-4-chlorobenzene | Concentrated sulfuric acid or oleum | This compound | Direct route | Potential for over-sulfonation and side reactions | |

| Nitration/Sulfonation | Chlorobenzene | Oleum, Fuming Nitric Acid | 4-chloro-3-nitrobenzenesulfonic acid | Well-described precursor synthesis | Multi-step process, formation of by-products | |

| Amide Synthesis (Derivative) | 3-nitro-4-chlorobenzoic acid | N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt), Zinc, Sodium Hydroxide (B78521) | 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide | High yield (>95%), simplified procedure | Specific to amide derivative synthesis | google.com |

Mechanistic Studies of this compound Formation and Reactions

Understanding the underlying mechanisms of the formation and subsequent reactions of this compound is crucial for process optimization and the development of new applications.

The formation of this compound via the reduction of its nitro precursor proceeds through a series of intermediates. In catalytic hydrogenation, the reaction is believed to occur on the surface of the catalyst, where the nitro group is sequentially reduced. While specific intermediates for this exact compound are not extensively detailed in the provided literature, the general mechanism for nitro group reduction is well-understood and involves nitroso and hydroxylamine (B1172632) intermediates before the final amine is formed.

The synthesis of the precursor, 4-chloro-3-nitrobenzenesulfonic acid, from chlorobenzene involves an electrophilic aromatic substitution mechanism. Initially, chlorobenzene is sulfonated with oleum, leading to the formation of 4-chlorobenzenesulfonic acid. The subsequent nitration with fuming nitric acid introduces the nitro group. The directing effects of the chloro and sulfonic acid groups guide the incoming nitro group to the desired position. A minor by-product, dichlorodiphenylsulfone, can also be formed during the sulfonation step.

In the synthesis of derivatives, such as the formation of an azine from 3-amino-4-hydroxybenzenesulfonamide (B74053) (a related compound), the reaction proceeds through the formation of a hydrazone intermediate. nih.gov This highlights the reactivity of the amino group in condensation reactions.

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. As mentioned, catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) is a preferred industrial method. The catalyst provides a surface for the reaction to occur, lowering the activation energy and allowing the reaction to proceed under milder conditions than many chemical reduction methods.

In the synthesis of related amide derivatives, catalysts are also crucial. For instance, the conversion of 3-nitro-4-chlorobenzoyl chloride to 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide is followed by catalytic hydrogenation to yield the final amino compound. google.com The use of condensing agents and activators, such as DIC and HOBt, can be considered a form of catalysis as they facilitate the reaction and are regenerated in the process, leading to a more efficient synthesis. google.com

The core structure of this compound is achiral. However, when it is used as a scaffold to synthesize more complex derivatives, the stereochemical outcomes of these reactions become important. Research into the synthesis of derivatives often involves reactions that can create stereocenters.

For example, in the synthesis of monocyclic ß-lactams, which are important structural motifs in medicinal chemistry, the Staudinger [2+2] cyclocondensation is a key step. mdpi.com The stereochemistry of the resulting ß-lactam ring is a critical aspect of its biological activity. While the provided text does not directly discuss derivatives of this compound in this context, the principles of controlling stereochemistry in the synthesis of related amino-substituted aromatic compounds are relevant. The choice of reactants, catalysts, and reaction conditions can influence the stereochemical outcome of such transformations.

Advanced Synthetic Techniques for this compound and its Derivatives

The quest for cleaner and more efficient chemical manufacturing has led to the exploration of novel synthetic pathways for this compound. These advanced techniques are designed to overcome the limitations of conventional batch processes, offering improvements in safety, yield, and environmental impact.

Exploration of Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are being actively applied to the synthesis of aromatic sulfonic acids to minimize the environmental footprint of these important industrial chemicals. Key areas of investigation include the use of alternative sulfonating agents, recyclable catalysts, and environmentally friendly solvents.

The traditional sulfonation of 2-chloroaniline (B154045), the precursor to this compound, typically employs concentrated sulfuric acid or oleum, which are corrosive and generate large quantities of acidic waste. To address this, researchers are exploring the use of solid acid catalysts. These materials, such as silica-supported acids (e.g., SiO2/HClO4, SiO2/KHSO4), offer the advantages of being reusable and non-corrosive, thereby simplifying product purification and reducing waste. researchgate.net While specific studies on the use of these catalysts for this compound are not extensively documented, the successful application in the sulfonation of other aromatic compounds suggests a promising avenue for investigation. researchgate.net

Another green approach involves the use of ionic liquids as both solvents and catalysts. nih.gov Ionic liquids are non-volatile and can be recycled, offering a safer and more sustainable alternative to traditional organic solvents. Their unique properties can also enhance reaction rates and selectivity. The sulfinylation of aromatic compounds, a related reaction, has been successfully carried out in chloroaluminate-based ionic liquids, demonstrating their potential for electrophilic substitution reactions like sulfonation. nih.gov

Biocatalysis presents a particularly attractive green alternative. The use of enzymes, such as arylsulfate sulfotransferases, could enable the sulfonation of aromatic compounds under mild, aqueous conditions. nih.govnih.gov Recent research has shown that these enzymes can catalyze the transfer of a sulfate (B86663) group to a variety of phenolic and even amine substrates, including aniline. nih.govnih.gov While not yet applied specifically to 2-chloroaniline for the production of this compound, this technology holds significant promise for developing a truly green synthesis route.

Table 1: Comparison of Green Chemistry Approaches for Aromatic Sulfonation

| Approach | Catalyst/Solvent | Advantages | Potential for this compound Synthesis |

| Solid Acid Catalysis | Silica-supported acids (e.g., SiO2/HClO4) | Reusable, non-corrosive, reduced waste | High: Potentially applicable to the sulfonation of 2-chloroaniline. |

| Ionic Liquids | Chloroaluminate-based ionic liquids | Recyclable, non-volatile, enhanced reaction rates | Moderate: Feasibility for sulfonation of chloroanilines needs investigation. |

| Biocatalysis | Arylsulfate sulfotransferases | Mild conditions, aqueous medium, high selectivity | High: Promising for a completely green synthesis route, but requires specific enzyme development. |

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch manufacturing, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. rsc.org The synthesis of this compound and its derivatives is well-suited for this technology, particularly given the often exothermic nature of sulfonation reactions.

The continuous synthesis of related compounds has been successfully demonstrated. For instance, a method for producing 4-amino-3-chlorophenol (B108459) from sulfanilic acid has been developed using a multi-temperature-zone continuous flow microchannel reactor. google.com This process highlights the ability of microreactors to precisely control reaction temperature and residence time, leading to improved yields and safety. google.com Similarly, the continuous production of aryl sulfonyl chlorides has been achieved using a series of continuous stirred-tank reactors (CSTRs), demonstrating the scalability of flow chemistry for these types of transformations. mdpi.comnih.gov

Table 2: Potential Parameters for Continuous Flow Synthesis of this compound

| Parameter | Potential Range/Value | Significance |

| Reactor Type | Plug Flow Reactor (PFR), Continuous Stirred-Tank Reactor (CSTR) | PFRs offer excellent heat and mass transfer for fast reactions. CSTRs are suitable for slower reactions and can be used in series. |

| Temperature | 100-190 °C | Directly influences reaction rate and selectivity. Precise control is crucial for safety and to minimize byproducts. |

| Residence Time | Minutes to hours | Determines the extent of reaction. Optimized to maximize conversion while minimizing degradation. |

| Solvent | Sulfuric acid, ionic liquids | The choice of solvent affects solubility, reaction rate, and downstream processing. |

| Stoichiometry | Near-stoichiometric amounts of reactants | Minimizes waste and simplifies purification. |

The adoption of these advanced synthetic techniques holds the key to a more sustainable and efficient future for the production of this compound and other vital chemical intermediates.

Iii. Spectroscopic and Computational Analysis of 3 Amino 4 Chlorobenzenesulfonic Acid

Advanced Spectroscopic Characterization Techniques

Modern spectroscopic techniques are indispensable for the unambiguous identification and characterization of organic compounds. For 3-Amino-4-chlorobenzenesulfonic acid and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are among the most powerful tools employed by researchers.

NMR spectroscopy provides a detailed map of the hydrogen and carbon skeleton of a molecule. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, the precise structure of this compound can be confirmed. While specific experimental spectra for the parent compound are not widely published in peer-reviewed literature, representative data can be extrapolated from the analysis of closely related analogs and known substituent effects on the benzene (B151609) ring.

In the ¹H NMR spectrum of this compound, the aromatic region is of primary interest. The three protons on the benzene ring will exhibit distinct signals due to their unique electronic environments, influenced by the amino, chloro, and sulfonic acid groups. The amino group (-NH₂) protons may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Based on established substituent effects, a plausible ¹H NMR spectrum in a solvent like DMSO-d₆ would show three aromatic protons. The proton at C2, being ortho to the sulfonic acid group, would likely be the most deshielded. The proton at C6 would be influenced by both the ortho amino group and the meta chloro group. The proton at C5 is situated between the chloro and sulfonic acid groups.

Representative ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.8 - 8.0 | d | J = 2.0 - 2.5 |

| H-5 | 7.4 - 7.6 | dd | J = 8.5 - 9.0, 2.0 - 2.5 |

| H-6 | 7.2 - 7.3 | d | J = 8.5 - 9.0 |

| -NH₂ | 5.0 - 6.0 | br s | - |

| -SO₃H | 10.0 - 12.0 | br s | - |

Note: This is a representative table based on known spectroscopic data for analogous compounds.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons, as they are all chemically non-equivalent. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. The carbon atom attached to the sulfonic acid group (C-1) and the one bearing the amino group (C-3) are expected to be significantly affected.

Representative ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | 145 - 150 |

| C-2 | 125 - 130 |

| C-3 | 140 - 145 |

| C-4 | 120 - 125 |

| C-5 | 130 - 135 |

| C-6 | 115 - 120 |

Note: This is a representative table based on known spectroscopic data for analogous compounds.

Two-dimensional (2D) NMR techniques are crucial for the definitive assignment of ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal the coupling relationships between adjacent protons. Key expected correlations would be between H-5 and H-6, and a weaker correlation between H-2 and H-6 (meta-coupling).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons. This would allow for the unambiguous assignment of the protonated carbons (C-2, C-5, and C-6) by linking their ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is vital for identifying the connectivity across multiple bonds and for assigning quaternary carbons (carbons without attached protons). For instance, the proton at H-2 would show correlations to C-1, C-3, and C-4. The protons of the amino group could show correlations to C-2, C-3, and C-4.

Representative 2D NMR Correlations for this compound

| Proton | COSY Correlations | HSQC Correlations | HMBC Correlations |

| H-2 | H-6 (weak) | C-2 | C-1, C-3, C-4, C-6 |

| H-5 | H-6 | C-5 | C-1, C-3, C-4 |

| H-6 | H-5, H-2 (weak) | C-6 | C-1, C-2, C-4, C-5 |

Note: This is a representative table based on expected correlations.

NOE (Nuclear Overhauser Effect) and DOSY (Diffusion-Ordered Spectroscopy) are more specialized techniques. NOE can provide information about through-space proximity of atoms, which can be useful in confirming spatial arrangements, while DOSY can be used to separate signals of different molecules in a mixture based on their diffusion rates.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (207.64 g/mol ). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion (M+2 peak at approximately one-third the intensity of the M peak).

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While benzenesulfonic acids are generally not volatile enough for direct GC-MS analysis, derivatization can be employed to make them more amenable to this technique. However, direct analysis of the related compound, 4-Chlorometanilic acid (a synonym for this compound), by GC-MS has been reported in the NIST Mass Spectrometry Data Center. rsc.org

GC-MS Data for 4-Chlorometanilic acid rsc.org

| NIST Number | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

| 127744 | Not specified | 207 | 209 | Not specified |

Source: NIST Mass Spectrometry Data Center rsc.org

The top peak at m/z 207 corresponds to the molecular ion, and the peak at m/z 209 represents the isotope peak due to the presence of the ³⁷Cl isotope.

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is fundamental for identifying the functional groups within a molecule. These techniques probe the vibrational modes of chemical bonds, providing a unique spectral "fingerprint" for the compound.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum shows characteristic absorption bands for the various functional groups present in this compound. Based on the known frequencies for its constituent groups, the FT-IR spectrum is expected to display several key peaks .

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450–3250 | N-H stretching | Primary Amine (-NH₂) |

| 3100–3000 | C-H stretching | Aromatic Ring |

| 1650–1580 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| 1600–1450 | C=C stretching | Aromatic Ring |

| 1250–1150 | S=O asymmetric stretching | Sulfonic Acid (-SO₃H) |

| 1080–1010 | S=O symmetric stretching | Sulfonic Acid (-SO₃H) |

| 800-600 | C-Cl stretching | Aryl Chloride |

| 700–650 | C-S stretching | Aryl Sulfonate |

This table presents predicted frequency ranges based on standard functional group analysis and data from similar compounds.

Attenuated Total Reflectance (ATR) is a sampling technique used with FT-IR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal preparation. For a compound like this compound, which is typically a powder, ATR-FTIR is a highly convenient method for obtaining its infrared spectrum scribd.com. The powder is simply pressed against a high-refractive-index crystal (such as diamond or germanium), and an evanescent wave penetrates the sample to generate the absorption spectrum. This technique provides the same fundamental vibrational information as traditional transmission FT-IR but with significantly less effort in sample handling.

Fourier-Transform Raman (FT-Raman) spectroscopy is complementary to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak in an IR spectrum may be strong in a Raman spectrum, and vice versa. For this compound, FT-Raman would be particularly useful for observing the symmetric vibrations of the aromatic ring and the S=O bond, which typically produce strong Raman signals.

UV/Visible Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The technique measures the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. The primary chromophore in this compound is the substituted benzene ring vdoc.pub.

The electronic spectrum is expected to show absorptions corresponding to π → π* transitions characteristic of aromatic systems. The presence of substituents on the benzene ring—the amino (-NH₂), chloro (-Cl), and sulfonic acid (-SO₃H) groups—influences the position and intensity of these absorption bands.

Amino Group (-NH₂): As a strong activating group (auxochrome), the lone pair of electrons on the nitrogen atom can delocalize into the benzene ring, typically causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity).

X-ray Diffraction (XRD) and Crystallographic Studies of this compound and its Supramolecular Assemblies

X-ray diffraction is an essential technique for elucidating the three-dimensional atomic arrangement within a crystalline solid. For a molecule like this compound, which contains multiple functional groups capable of forming strong intermolecular interactions, XRD studies are invaluable for understanding its crystal packing and the resulting supramolecular architectures.

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise molecular structure of a compound in its crystalline form. While a specific crystal structure for this compound is not publicly available, the application of this technique to analogous compounds, such as the cocrystals and salts of 3-chlorobenzoic acid with amino-chloropyridine derivatives, demonstrates its power. mdpi.com In such studies, SC-XRD analysis provides detailed information including bond lengths, bond angles, and the exact spatial arrangement of atoms. mdpi.com

The analysis of a suitable single crystal of this compound would yield its fundamental crystallographic data. This includes determining its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell—the smallest repeating unit of the crystal lattice. mdpi.comnih.gov The structure is typically solved and refined using methods like the full-matrix least-squares on F², providing a complete picture of the molecule's conformation and its interactions with neighboring molecules in the crystal. mdpi.com

Table 1: Representative Crystallographic Data Obtainable from SC-XRD Analysis Note: This table is illustrative, based on data for structurally related compounds like 4-(3-chloroanilino)benzoic acid, as a dedicated structure for this compound is not available. nih.gov

| Parameter | Example Value | Description |

| Chemical Formula | C₁₃H₁₀ClNO₂ | The elemental composition of the molecule in the crystal. |

| Formula Weight | 247.67 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The geometric shape of the unit cell. |

| Space Group | P2₁/c | The set of symmetry operations for the unit cell. |

| a (Å) | 10.8865 | Length of the 'a' axis of the unit cell. |

| b (Å) | 10.3144 | Length of the 'b' axis of the unit cell. |

| c (Å) | 11.0885 | Length of the 'c' axis of the unit cell. |

| β (°) | 113.817 | The angle of the 'β' axis of the unit cell. |

| Volume (ų) | 1139.08 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystallinity of a bulk (polycrystalline) sample. mdpi.com It is crucial for confirming the phase purity of a synthesized compound and for verifying that the bulk material corresponds to the structure determined by SC-XRD. The PXRD pattern is a fingerprint of a specific crystalline solid, showing a series of diffraction peaks at characteristic angles (2θ). nih.gov

The experimental setup typically involves a diffractometer, such as a D2 PHASER Bruker, with Cu-Kα radiation. nih.gov The resulting pattern's peak positions and intensities are compared against a simulated pattern generated from SC-XRD data. Furthermore, the width of the diffraction peaks can provide information about the average size of the crystalline domains (crystallites) through the Debye-Scherrer equation. researchgate.net

The structure of this compound, featuring an amino group (-NH₂) and a sulfonic acid group (-SO₃H), is expected to exist as a zwitterion in the solid state, with -NH₃⁺ and -SO₃⁻ moieties. This zwitterionic nature makes it an excellent candidate for forming extensive and robust hydrogen bond networks. nih.govethernet.edu.et Hydrogen bonding is a highly directional, non-covalent interaction that plays a primary role in directing the self-assembly of molecules into predictable, higher-order structures known as supramolecular assemblies. nih.govharvard.edu

In the crystal lattice, charge-assisted hydrogen bonds of the N⁺-H···O⁻ type are expected to be the dominant interactions, linking the ammonium (B1175870) and sulfonate groups of adjacent molecules. nih.gov These strong interactions are responsible for assembling the primary structural motifs. nih.gov These primary motifs can then be further organized into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks through additional hydrogen bonds and other weaker interactions like van der Waals forces. mdpi.comnih.gov The study of related acid-base pairs shows that interactions like O-H···N and N-H···O are key in holding molecular components together. mdpi.com The deliberate combination of different non-covalent interactions is a central challenge in crystal engineering, allowing for the construction of complex solid-state networks with predictable connectivity. nih.gov

Table 2: Common Hydrogen Bonds in Amine and Acid-Containing Crystal Structures Note: Data is based on interactions observed in analogous molecular systems. nih.govnih.gov

| Donor (D) | Acceptor (A) | Interaction Type | Typical D···A Distance (Å) |

| O-H | O | Carboxylic Acid Dimer | 2.636 |

| N⁺-H | O⁻ | Charge-Assisted | 2.643 - 2.646 |

| N-H | O | Amine-Carboxylate | 2.801 - 2.823 |

| N-H | N | Amine-Pyridine | 2.951 |

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult to measure experimentally. Theoretical calculations offer deep insights into the geometric and electronic nature of this compound.

Density Functional Theory (DFT) has become a standard method for studying the structural and electronic properties of molecules. nih.govresearchgate.net By using functionals like B3LYP and basis sets such as 6-311++G(d,p), researchers can accurately compute a wide range of molecular characteristics. researchgate.net

A key outcome of DFT calculations is the determination of the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔEgap), is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.gov A smaller gap generally implies higher reactivity. From the HOMO and LUMO energies, other important electronic descriptors can be calculated. biointerfaceresearch.com

Table 3: Key Electronic Properties Calculated via DFT Note: This table lists quantum molecular descriptors that can be derived from DFT calculations. biointerfaceresearch.com

| Parameter | Formula | Description |

| Ionization Potential (IP) | IP = -E(HOMO) | The energy required to remove an electron from a molecule. |

| Electron Affinity (EA) | EA = -E(LUMO) | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures the resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

| Energy Gap (ΔEgap) | ΔEgap = E(LUMO) - E(HOMO) | Correlates with the chemical reactivity of the molecule. |

A fundamental application of DFT is geometry optimization, a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govresearchgate.net This is achieved by systematically adjusting the molecule's bond lengths, angles, and dihedral angles until the forces on all atoms are close to zero. The stability of the final structure is confirmed by performing a vibrational frequency calculation; a true energy minimum will have no imaginary frequencies. nih.gov

The optimized geometry provides a theoretical model of the molecule's structure. researchgate.net These theoretical parameters can then be compared with experimental data obtained from SC-XRD to validate the accuracy of the computational method. researchgate.net For example, a comparative study on 2-Amino-4-chlorobenzoic acid showed good agreement between the bond lengths and angles calculated by DFT and those determined by X-ray diffraction. researchgate.net This process is crucial for understanding how substituents and electronic effects influence the molecular geometry.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

HOMO-LUMO Energy Analysis and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a fundamental tool in chemical reactivity, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (a nucleophile), while the LUMO, the innermost orbital without electrons, acts as an electron acceptor (an electrophile). libretexts.orgcureffi.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable.

For this compound, the distribution of these frontier orbitals is heavily influenced by its substituent groups. The amino (-NH₂) group is a strong electron-donating group, which tends to increase the energy of the HOMO, localizing electron density primarily on the aromatic ring and the nitrogen atom. The sulfonic acid (-SO₃H) and chloro (-Cl) groups are electron-withdrawing, which lowers the energy of the LUMO. This electronic interplay dictates the molecule's reactivity, making specific sites susceptible to either nucleophilic or electrophilic attack. FMO analysis is crucial for predicting how this molecule will interact in chemical syntheses, such as the formation of azo dyes or pharmaceutical derivatives. wuxibiology.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Aromatic Sulfonic Acid Derivative This table presents representative data for an analogous compound to illustrate typical values obtained from DFT calculations.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.orgproteopedia.org It illustrates the electrostatic potential on the molecule's surface, providing a guide to its electrophilic and nucleophilic regions and how it will interact with other chemical species. libretexts.org The MEP map is color-coded to indicate different potential values: red typically signifies regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue indicates regions of low electron density and positive electrostatic potential (prone to nucleophilic attack). Green and yellow represent areas with intermediate or near-zero potential. proteopedia.orgias.ac.in

In an MEP map of this compound, distinct regions of varying potential would be observed:

Negative Potential (Red/Yellow): The highest electron density is expected around the oxygen atoms of the sulfonic acid group and the chlorine atom due to their high electronegativity. These areas are the most likely sites for interactions with electrophiles or positive centers.

Positive Potential (Blue): The hydrogen atoms of the sulfonic acid group (-SO₃H) and the amino group (-NH₂) would exhibit a strong positive potential, making them susceptible to interaction with nucleophiles or negative centers.

Aromatic Ring: The benzene ring itself would show a distribution of potential influenced by the competing effects of the electron-donating amino group and the electron-withdrawing chloro and sulfonic acid groups.

MEP analysis is invaluable for understanding intermolecular interactions, such as hydrogen bonding and predicting sites for chemical reactions. ias.ac.in

Non-Covalent Interaction (NCI) Index Analysis

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial for determining the structure, stability, and function of molecules in condensed phases. nih.govnih.gov The NCI index is a computational method based on electron density and its derivatives that allows for the visualization and characterization of these weak interactions in real space. nih.gov It generates three-dimensional isosurfaces that highlight regions of significant non-covalent interactions.

The NCI plots are typically colored to differentiate the type and strength of the interaction:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, delocalized van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes between atoms in close proximity. nih.gov

For this compound, an NCI analysis would be expected to reveal:

Intramolecular Hydrogen Bonding: A potential hydrogen bond between the hydrogen of the amino group and an oxygen of the adjacent sulfonic acid group, which would appear as a blue or green disc-like surface.

Intermolecular Interactions: In a crystal or aggregate, NCI plots would clearly show the network of hydrogen bonds involving the sulfonic acid and amino groups of neighboring molecules, as well as π-π stacking interactions between aromatic rings. These interactions govern the molecule's crystal packing and physical properties.

Vibrational Wavenumber and Spectroscopic Property Prediction

Computational vibrational analysis, typically performed using Density Functional Theory (DFT), is a powerful tool for predicting the infrared (IR) and Raman spectra of a molecule. tsijournals.com By calculating the harmonic vibrational frequencies, researchers can assign the experimentally observed spectral bands to specific molecular motions, such as stretching, bending, wagging, and twisting of bonds. hakon-art.commdpi.com These calculations provide a detailed understanding of the molecule's dynamic structure and the nature of its chemical bonds. ias.ac.in

For this compound, theoretical calculations would predict the characteristic vibrational frequencies for its functional groups. While specific data for this exact molecule is not available, analysis of related compounds like p-chlorobenzenesulfonic acid allows for well-founded predictions. hakon-art.com Key vibrational modes would include:

-SO₃H Group Vibrations: Asymmetric and symmetric stretching of the SO₂ group, S-OH stretching, and SOH bending. hakon-art.com

-NH₂ Group Vibrations: Asymmetric and symmetric N-H stretching, as well as scissoring, rocking, and wagging deformations. tsijournals.com

Aromatic Ring Vibrations: C-H stretching, C-C stretching within the ring, and various in-plane and out-of-plane bending modes.

C-Cl and C-S Vibrations: Stretching modes for the carbon-chlorine and carbon-sulfur bonds.

Theoretical spectra are often scaled by a factor to correct for systematic errors inherent in the computational methods, leading to excellent agreement with experimental data. hakon-art.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Related Chlorobenzenesulfonic Acid This table shows representative calculated wavenumbers for p-chlorobenzenesulfonic acid to illustrate the output of vibrational analysis. hakon-art.com

| Assignment | Calculated Wavenumber (cm⁻¹) |

|---|---|

| Asymmetric SO₂ Stretch | 1386 |

| Symmetric SO₂ Stretch | 1151 |

| S-O(H) Stretch | 1067 |

| SOH Bend | 1117 |

| C-S Stretch | 841 |

Molecular Docking Studies for Biological Activity Prediction

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is instrumental in drug discovery and molecular biology for predicting the binding affinity and mode of action of a compound, thereby assessing its potential biological activity. nih.gov

For this compound, molecular docking studies can elucidate its potential as an enzyme inhibitor. The sulfonic acid moiety is known to mimic phosphate (B84403) groups, suggesting it could inhibit enzymes like phosphatases. Docking simulations can place the molecule into the active site of such an enzyme, calculating a binding score and revealing key interactions (e.g., hydrogen bonds, ionic interactions) between the ligand's functional groups and the enzyme's amino acid residues.

Studies on similar sulfonamide derivatives have shown potent inhibition of carbonic anhydrase (CA) isoenzymes, which are involved in various physiological processes. nih.govmdpi.com Docking this compound into the active site of various CA isoenzymes could predict its binding affinity and selectivity, providing a rationale for its potential therapeutic applications. nih.gov

pKa Computational Calculations and their Significance

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. ua.edu For a molecule with multiple ionizable groups like this compound, computational methods can predict the pKa values for both the acidic sulfonic acid group and the basic amino group. openmopac.net These calculations often employ quantum mechanical methods combined with continuum solvation models to simulate the aqueous environment. ua.edu

The significance of pKa calculations lies in their ability to predict the ionization state of the molecule at a given pH. This is critically important for several reasons:

Solubility: The charge of a molecule significantly affects its solubility in water. The ionized (salt) form is typically much more soluble than the neutral form.

Biological Activity: The charge state of a drug molecule influences its ability to cross cell membranes and interact with its biological target. The binding affinity to a receptor is often highly dependent on the protonation states of both the ligand and the receptor's active site residues. ua.edu

For this compound, the sulfonic acid group is expected to be strongly acidic (low pKa), meaning it will be deprotonated and negatively charged (-SO₃⁻) over almost the entire physiological pH range. The amino group is basic (higher pKa), and its protonation state (-NH₂ vs. -NH₃⁺) will vary depending on the specific pH. Accurate pKa prediction is therefore essential for understanding its behavior in biological systems and for designing formulations.

Thermodynamic Property Calculations

Computational chemistry allows for the prediction of key thermodynamic properties of a molecule, such as its standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). These calculations are typically performed using high-level quantum mechanical methods, such as DFT or ab initio approaches. hakon-art.com

These thermodynamic parameters are significant for several reasons:

Chemical Stability: The Gibbs free energy of formation provides a direct measure of a molecule's thermodynamic stability relative to its constituent elements.

Reaction Energetics: By calculating the thermodynamic properties of reactants and products, the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of a chemical reaction can be predicted. This allows chemists to determine whether a reaction will be spontaneous (exergonic, ΔG < 0) or non-spontaneous (endergonic, ΔG > 0) under standard conditions.

Equilibrium Constants: The standard Gibbs free energy change of a reaction is directly related to its equilibrium constant (Keq), allowing for the prediction of the position of chemical equilibrium.

For this compound, these calculations can provide valuable data for optimizing its synthesis, predicting its stability under various conditions, and understanding its role in chemical equilibria.

Topological Studies (e.g., AIM Theory)

Topological analysis, based on the principles of the Quantum Theory of Atoms in Molecules (QTAIM), provides a powerful framework for elucidating the nature of chemical bonds and non-covalent interactions within a molecule. This approach analyzes the topology of the electron density, ρ(r), a scalar field that describes the distribution of electrons in space. Critical points in this field, where the gradient of the electron density vanishes (∇ρ(r) = 0), are used to partition the molecule into atomic basins and to characterize the interactions between atoms.

For this compound, a QTAIM analysis would reveal a set of bond critical points (BCPs) that characterize the covalent framework and any potential intramolecular interactions. The properties at these BCPs, such as the electron density (ρ(r)b), its Laplacian (∇²ρ(r)b), and the total electron energy density (H(r)b), offer quantitative insights into the nature and strength of these interactions.

Covalent Bonding Network:

The primary covalent bonds within the this compound molecule (C-C, C-H, C-N, C-Cl, C-S, S-O, O-H, and N-H) are each characterized by a BCP. The values of ρ(r)b and ∇²ρ(r)b at these points would confirm the nature of these bonds.

Aromatic C-C Bonds: The C-C bonds within the benzene ring are expected to exhibit ρ(r)b and ∇²ρ(r)b values characteristic of shared interactions with a significant degree of delocalization. The electron density would be relatively uniform around the ring, though slightly perturbed by the substituents.

C-S and C-Cl Bonds: The C-S and C-Cl bonds are of particular interest. The C-S bond will show characteristics of a strong covalent interaction, influenced by the highly electronegative oxygen atoms of the sulfonic acid group. The C-Cl bond's properties will reflect its polar covalent nature. The chlorine atom, being highly electronegative, withdraws electron density from the ring through an inductive effect. youtube.comquora.com

Sulfonic Acid Group (SO₃H): The S-O bonds are expected to have high ρ(r)b values and positive Laplacians, indicating polar covalent character with significant charge concentration on the oxygen atoms. The tetrahedral geometry around the sulfur atom is a key structural feature. wikipedia.org

Amino Group (NH₂): The C-N bond connects the electron-donating amino group to the ring. This group can donate electron density to the aromatic system via resonance. vedantu.com

Influence of Substituents on the Aromatic Ring:

The interplay between the electron-donating amino group and the electron-withdrawing chloro and sulfonic acid groups significantly influences the topology of the electron density in the benzene ring. quora.comlibretexts.org The sulfonic acid and chlorine groups are deactivating, pulling electron density from the ring, while the amino group is activating. quora.comlibretexts.org This push-pull electronic effect would be quantifiable through the topological properties of the ring's BCPs. Hirshfeld population analysis on similar substituted aromatic compounds has shown that such substituents create distinct regions of electron excess and depletion, which dictates the molecule's reactivity. acs.org

Intramolecular Non-Covalent Interactions:

A key aspect of the topological analysis of this compound would be the investigation of potential intramolecular hydrogen bonds. Given the proximity of the amino (-NH₂) and sulfonic acid (-SO₃H) groups, it is plausible that a hydrogen bond could form between a hydrogen atom of the amino group and an oxygen atom of the sulfonic acid group (N-H···O). The existence of such an interaction would be confirmed by the presence of a BCP between the H and O atoms.

The characteristics of this BCP would define the nature and strength of the hydrogen bond. researchgate.net Studies on other molecules show that intramolecular hydrogen bonding can significantly influence molecular conformation and properties. nih.govacs.orgnih.gov The formation of such a bond would create a five-membered ring structure, enhancing the planarity and rigidity of that portion of the molecule. The energy of this interaction can be estimated from the properties of the electron density at the BCP. researchgate.net

The table below provides hypothetical yet representative QTAIM parameters for the principal bonds and a potential intramolecular hydrogen bond in this compound, based on values reported for analogous systems in the literature.

| Interaction | Type of Critical Point | ρ(r)b (a.u.) | ∇²ρ(r)b (a.u.) | H(r)b (a.u.) | Interpretation |

| C-C (Aromatic) | Bond Critical Point (BCP) | ~0.25 - 0.28 | ~ -0.6 to -0.8 | Negative | Shared (Covalent) |

| C-S | Bond Critical Point (BCP) | ~0.15 - 0.18 | ~ +0.3 to +0.5 | Negative | Polar Covalent |

| S=O | Bond Critical Point (BCP) | ~0.30 - 0.35 | ~ +1.0 to +1.5 | Slightly Negative | Polar Covalent |

| C-Cl | Bond Critical Point (BCP) | ~0.18 - 0.21 | ~ -0.3 to -0.4 | Negative | Polar Covalent |

| C-N | Bond Critical Point (BCP) | ~0.23 - 0.26 | ~ -0.5 to -0.7 | Negative | Polar Covalent |

| N-H···O | Bond Critical Point (BCP) | ~0.01 - 0.03 | ~ +0.04 to +0.08 | Slightly Positive | Weak (Hydrogen Bond) |

Note: These values are illustrative and represent typical ranges for the specified bond types based on computational studies of similar molecules. Actual values for this compound would require specific theoretical calculations.

Iv. Applications and Derivatization in Advanced Chemical Research

3-Amino-4-chlorobenzenesulfonic Acid as a Precursor for Functional Materials

The unique chemical structure of this compound, also known by its common name 4-Chlorometanilic acid, makes it a valuable intermediate in the synthesis of specialized organic materials. uni.ludyestuffintermediates.comsigmaaldrich.comnih.gov The presence of a reactive primary amine allows it to serve as a diazo component, while the sulfonic acid group imparts water solubility and can act as a site for further reactions. These characteristics are particularly exploited in the dye and pigment industry.

This compound is a key intermediate in the manufacturing of various colorants, including acid dyes, reactive dyes, and pigments. bldpharm.com Its primary role in this context is as the diazo component in the synthesis of azo dyes. The general process involves a two-step reaction:

Diazotization: The primary aromatic amine group (-NH₂) of this compound is converted into a highly reactive diazonium salt (-N₂⁺) by treating it with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong mineral acid like hydrochloric acid, typically at low temperatures (0–5°C). google.comglobalscientificjournal.com

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich species like a phenol, naphthol, or another aromatic amine. nih.gov This electrophilic substitution reaction forms a stable azo bond (-N=N-), which is the chromophore responsible for the color of the resulting dye or pigment.

The specific shade and properties of the final colorant depend on the chemical nature of the coupling component used. This modular approach allows for the synthesis of a wide spectrum of colors. For instance, this intermediate is used in the creation of certain yellow azo pigments. google.com The sulfonic acid group often remains in the final structure of acid or reactive dyes, enhancing their solubility in water and their ability to bind to fabrics like wool, silk, and nylon. researchgate.netmjbas.com

Table 1: Synthesis of Azo Dyes and Pigments

| Step | Reaction Type | Reactants | Key Functional Group Transformation | Product Class |

| 1 | Diazotization | This compound, Sodium Nitrite, Mineral Acid | Aromatic Amine (Ar-NH₂) → Diazonium Salt (Ar-N₂⁺) | Reactive Intermediate |

| 2 | Azo Coupling | Diazonium Salt, Coupling Component (e.g., Naphthol derivative) | Diazonium Salt + Electron-rich Aromatic → Azo Compound (Ar-N=N-Ar') | Azo Dyes & Pigments |

While this compound is a well-established precursor for traditional azo dyes and pigments, its role in the direct synthesis of fluorescent dyes is less prominent in scientific literature. Fluorescent dyes typically require more extensive and rigid conjugated π-systems. However, the functional groups on the molecule offer potential pathways for derivatization into more complex, potentially fluorescent structures.

Related aminosulfonic acid compounds, particularly those based on a naphthalene (B1677914) core instead of a benzene (B151609) ring, are known to be utilized as fluorescent dyes or their precursors. medchemexpress.com For example, 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is used as a fluorescent dye. medchemexpress.com This suggests that while this compound itself is not a primary building block for common fluorescent dyes, its core structure represents a class of compounds that, with further chemical modification, could be elaborated into fluorescent molecules.

Pharmaceutical and Biochemical Research Applications of this compound Derivatives

In the realm of pharmaceutical and biochemical research, the derivatization of core chemical scaffolds is a fundamental strategy for the discovery of new therapeutic agents. This compound and its derivatives serve as valuable starting materials and molecular scaffolds for this purpose. bldpharm.com

The structure of this compound is a useful scaffold for structure-activity relationship (SAR) studies, which are crucial for the rational design of more effective drugs. nih.gov By systematically modifying the molecule's functional groups, medicinal chemists can synthesize a library of related compounds and test how these changes affect biological activity.

A particularly important class of derivatives are the sulfonamides. The sulfonic acid group can be converted to a more reactive sulfonyl chloride, which can then be reacted with various amines to produce a diverse range of sulfonamides. This sulfonamide moiety is a well-known pharmacophore present in numerous antibacterial, diuretic, and hypoglycemic drugs. Research on the closely related compound, 3-amino-4-hydroxybenzenesulfonamide (B74053), has shown that its derivatives can act as potent inhibitors of carbonic anhydrase, an enzyme implicated in several diseases, including cancer. nih.gov This highlights the utility of the aminobenzenesulfonamide scaffold as a starting point for developing new therapeutic agents. nih.gov

This compound can itself be classified as an unnatural or non-proteinogenic amino acid derivative. While it is not one of the 20 common alpha-amino acids found in proteins, its structure is of significant interest in medicinal chemistry. The inclusion of unnatural amino acids is a key strategy in modern drug design to enhance properties such as metabolic stability, potency, and target selectivity. mdpi.com

The development of fluorescent D-amino acids (FDAAs) for probing bacterial cell wall synthesis exemplifies the utility of custom-synthesized amino acids in biochemical research. nih.gov While not directly synthesized from this compound, these tools underscore the value of creating novel amino acid structures. The unique substitution pattern of this compound provides a distinct chemical entity for researchers exploring the biological effects of non-proteinogenic amino acids.

The chemical functionality of this compound provides multiple handles for derivatization, making it a versatile scaffold for creating libraries of compounds for drug screening. The primary amino group and the sulfonic acid group are the main sites for chemical modification.

Key derivatization reactions include:

Sulfonamide Formation: As mentioned, conversion of the sulfonic acid to a sulfonyl chloride, followed by reaction with a diverse set of primary or secondary amines, is a powerful method to generate large libraries of sulfonamide derivatives.

Amide/Schiff Base Formation: The amino group can be readily acylated to form amides or reacted with aldehydes and ketones to form Schiff bases. nih.gov These reactions allow for the introduction of a wide variety of substituents, altering the molecule's size, shape, and electronic properties.

This strategic derivatization allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. nih.gov For example, introducing different groups can alter a compound's solubility, ability to cross cell membranes, and binding affinity for a biological target, which are critical aspects of drug discovery and development. nih.gov

Table 2: Key Derivatization Reactions for Drug Discovery

| Functional Group | Reaction | Reagent(s) | Resulting Moiety | Application |

| Sulfonic Acid (-SO₃H) | Sulfonamide Synthesis | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) | Sulfonamide (-SO₂NHR) | Core structure in many drugs; library generation |

| Amino Group (-NH₂) | Acylation | Acyl Chloride, Anhydride | Amide (-NHCOR) | Modify properties for SAR studies |

| Amino Group (-NH₂) | Schiff Base Formation | Aldehyde, Ketone | Imine (-N=CHR) | Intermediate for further synthesis; library generation |

Investigation of Biological Activities of this compound Derivatives

Derivatives of this compound have been a subject of interest for their potential biological activities. The structural modifications of the parent compound have led to the discovery of molecules with promising antibacterial, antioxidant, and enzyme-inhibiting properties.

The search for new antimicrobial agents is a critical area of research, and derivatives of sulfonamides have historically been a rich source of such compounds. nih.gov Research into compounds structurally related to this compound has revealed promising antibacterial properties. For instance, a series of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives were synthesized and screened for their in vitro antibacterial activity. Several of these compounds demonstrated notable efficacy, particularly against various anaerobic Gram-positive bacteria strains.

In a different study, 3-amino-4-aminoximidofurazan derivatives, which share some structural similarities with the target compound's potential derivatives, were synthesized and evaluated for their antimicrobial and antibiofilm activities against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov These compounds exhibited a range of moderate to significant antimicrobial activities, with one derivative, PI3, showing the highest potency against both microorganisms. nih.gov The minimum inhibitory concentration (MIC) is a key parameter in these studies, indicating the lowest concentration of a substance that prevents visible growth of a bacterium.

The antibacterial efficacy of new heterocyclic Schiff base derivatives has also been explored against a panel of bacteria including the Gram-negative Escherichia coli and the Gram-positive Staphylococcus aureus. The results from these studies, often using the disk diffusion method, have identified compounds with significant antibacterial activity. researchgate.net The following table summarizes the minimum inhibitory concentration (MIC) values for selected compounds against representative Gram-positive and Gram-negative bacteria from various studies on related structures.

Table 1: Antibacterial Activity of Selected Compounds

| Compound/Derivative Class | Bacterium | MIC (µg/mL) | Reference |

|---|---|---|---|

| 7-HC | Escherichia coli | 800 | nih.gov |

| 7-HC | Staphylococcus aureus | 200 | nih.gov |

| I3C | Escherichia coli | 800 | nih.gov |

| I3C | Staphylococcus aureus | 400 | nih.gov |

| Sulfonamide Derivative I | S. aureus (MRSA) | > Oxacillin | nih.gov |

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common and reliable method used to evaluate the antioxidant capacity of chemical compounds. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in its absorbance. The efficiency of the antioxidant is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity. researchgate.net

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which are structurally related to potential derivatives of this compound, have been shown to possess antioxidant properties. researchgate.net The presence of a phenolic hydroxyl group in these molecules is thought to contribute significantly to their ability to scavenge free radicals. In one study, a series of 3-chloro-1-(5H-dibenz[b,f]azepine-5-yl) propan-1-one and its amino acid analogues were synthesized and their DPPH free radical scavenging ability was evaluated. The results, presented as IC50 values, indicated varying degrees of antioxidant potential among the synthesized compounds. researchgate.net

The following table presents the IC50 values from the DPPH assay for selected compounds, illustrating the range of antioxidant activities observed in structurally related molecules.

Table 2: Antioxidant Activity (DPPH Assay) of Selected Compounds

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound 7g | 50 | sigmaaldrich.com |

| Acarbose (Standard) | 891 | sigmaaldrich.com |

| Ascorbic Acid (Standard) | 43.2 µg/mL | nih.gov |

| Trolox (Standard) | 6.3 µg/mL | nih.gov |

The epidermal growth factor receptor (EGFR) is a member of the tyrosine kinase family of receptors, and its dysregulation is implicated in the development and progression of various cancers. Consequently, the development of EGFR tyrosine kinase inhibitors is a major focus in cancer therapy. researchgate.net Derivatives of 4-amino-3-chlorobenzoic acid, a close structural analog of this compound, have been synthesized and investigated as potential EGFR inhibitors. nih.gov

In a recent study, new derivatives of 4-amino-3-chloro benzoate (B1203000) ester were designed to target EGFR tyrosine kinase. nih.gov These included 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives. In silico docking studies were performed to predict the binding patterns of these compounds to the EGFR active site. The hydrazine-1-carbothioamide derivatives (N5a-d) showed the most promising interactions, comparable to the known EGFR inhibitor erlotinib. Subsequent in vitro studies confirmed that compound N5a induced cytotoxicity in several cancer cell lines by targeting EGFR and activating downstream apoptotic pathways. nih.gov

The discovery of 4-aminoquinoline-3-carboxamide derivatives as potent, reversible Bruton's tyrosine kinase (BTK) inhibitors further highlights the potential of amino-heterocyclic scaffolds in kinase inhibition. nih.gov One of the most potent compounds from this series, compound 25, exhibited a strong inhibitory effect on both wild-type BTK (IC50 = 5.3 nM) and a mutant form (IC50 = 39 nM). nih.gov

Table 3: EGFR and BTK Inhibition by Selected Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 25 | BTK (wild-type) | 5.3 | nih.gov |

| Compound 25 | BTK (C481S mutant) | 39 | nih.gov |

| Erlotinib (Reference) | EGFR | - | nih.gov |

The evaluation of cytotoxicity against various cancer cell lines is a fundamental step in the discovery of new anticancer agents. Derivatives of chloro-amino aromatic compounds have been the focus of numerous studies for their potential to inhibit cancer cell growth and induce apoptosis (programmed cell death). For example, the cytotoxicity of various compounds has been tested against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells.

In one study, brominated indeno[1,2-b]quinoline amines, which are complex heterocyclic structures, demonstrated significant antiproliferative activity against A549 (lung), HeLa (cervical), MCF-7 (breast), and Hep3B (liver) cancer cell lines, with IC50 values ranging from 1.1 to 29.6 μg/mL. nih.gov A different study on Rosa damascena extracts showed cytotoxic effects against MCF-7, A-549, and HeLa cells, with the methanolic extract being particularly effective against HeLa cells with an IC50 of 198.4 μg/ml. nih.gov This study also demonstrated that the cytotoxicity was mediated by the induction of oxidative stress and apoptosis. nih.gov

The following table summarizes the cytotoxic activities (IC50 values) of various compounds against different human cancer cell lines.

Table 4: Cytotoxicity of Selected Compounds Against Human Cancer Cell Lines

| Compound/Extract | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Indeno[1,2-b]quinoline Derivative | A549 | 1.1 - 29.6 | nih.gov |

| Indeno[1,2-b]quinoline Derivative | HeLa | 1.1 - 29.6 | nih.gov |

| Indeno[1,2-b]quinoline Derivative | MCF-7 | 1.1 - 29.6 | nih.gov |

| Indeno[1,2-b]quinoline Derivative | Hep3B | 1.1 - 29.6 | nih.gov |

| Rosa damascena (methanolic extract) | HeLa | 198.4 | nih.gov |

| Rosa damascena (hexane extract) | HeLa | 819.6 | nih.gov |

Design and Synthesis of Specific Inhibitors (e.g., hOAT Inhibitors)